(S)-Pramipexole-d3, Dihydrochloride
Description
Contextualizing Deuterated Analogs in Modern Pharmaceutical Sciences Research
In modern pharmaceutical research and development, deuterated compounds represent a significant area of innovation. pharmaffiliates.com Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. pharmaffiliates.comnih.gov This subtle structural modification can have profound effects on the compound's metabolic stability. pharmaffiliates.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect (KIE). acs.org
This enhanced metabolic stability can lead to several potential advantages in drug development, including:
An improved pharmacokinetic profile. nih.gov
A longer half-life, potentially allowing for less frequent dosing. isotope.comwikipedia.org
Reduced formation of unwanted or reactive metabolites. nih.gov
The "deuterium switch" is a strategy where a deuterated version of an existing drug is developed to improve its properties. nih.gov This approach gained significant validation with the FDA approval of deutetrabenazine in 2017, a deuterated analog of tetrabenazine (B1681281) that demonstrated a superior pharmacokinetic profile. nih.govacs.org Consequently, pharmaceutical companies are increasingly investing in the development of deuterated analogs for a range of therapeutic areas. pharmaffiliates.com
Unique Research Utility of (S)-Pramipexole-d3, Dihydrochloride (B599025) in Mechanistic Investigations
(S)-Pramipexole-d3, Dihydrochloride serves a critical role in the mechanistic investigation of its non-deuterated counterpart, Pramipexole (B1678040). Pramipexole is a dopamine (B1211576) agonist with high selectivity for the D2 and D3 dopamine receptor subtypes, which are central to its therapeutic effects in Parkinson's disease and restless legs syndrome. clinicaltrialsarena.comtocris.com
The primary research utility of this compound is as an internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.comthalesnano.com In studies aiming to determine the concentration of Pramipexole in plasma, urine, or tissue samples, the deuterated standard is added at the beginning of the sample preparation process. Since the deuterated and non-deuterated forms behave identically during extraction and chromatography but are distinguishable by the mass spectrometer, the ratio of the two can be used to calculate the exact concentration of Pramipexole in the original sample with high accuracy and precision. thalesnano.com
This precise quantification is vital for:
Pharmacokinetic (PK) Studies: Determining key PK parameters such as absorption rate, elimination half-life, and bioavailability. nih.gov
Drug Metabolism Studies: Accurately quantifying the parent drug alongside its metabolites to build a complete picture of its metabolic fate. acs.orgnih.gov
Bioequivalence Studies: Comparing different formulations of Pramipexole to ensure they perform identically in the body.
By enabling robust and reliable quantification, this compound is an indispensable tool for researchers to fully understand the pharmacology of Pramipexole, ensuring that data from preclinical and clinical trials are accurate and reproducible. nih.govnih.gov
Table 2: Receptor Binding Profile of Pramipexole
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D3 | 0.5 tocris.com |
| Dopamine D2S | 3.3 tocris.com |
| Dopamine D2L | 3.9 tocris.com |
| Dopamine D4 | 3.9 tocris.com |
| Dopamine D1 | Negligible Affinity tocris.com |
| Dopamine D5 | Negligible Affinity tocris.com |
This table reflects the binding affinity of the non-deuterated compound, Pramipexole. The deuterated analog, (S)-Pramipexole-d3, is used as a tool to study this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3 |
InChI Key |
FASDKYOPVNHBLU-LNEZGBMJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)N |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for S Pramipexole D3, Dihydrochloride
Established Stereoselective Synthesis of (S)-Pramipexole Core Structure
The synthesis of the enantiomerically pure (S)-Pramipexole core is a pivotal step. Several strategies have been developed to achieve the desired stereochemistry. One common approach involves the resolution of a racemic intermediate, such as 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, using a chiral resolving agent like L-(+)-tartaric acid. google.comgoogle.com This method separates the desired (S)-enantiomer from the (R)-enantiomer. google.com
Another strategy employs chemoenzymatic methods. For instance, the kinetic resolution of a secondary alcohol intermediate using enzymes like Candida antarctica lipase (B570770) A (CAL-A) can provide the enantiopure alcohol precursor required for the synthesis of (S)-Pramipexole. mdpi.com This biocatalytic approach can offer high enantiomeric excess. mdpi.com
Furthermore, asymmetric synthesis routes have been developed. These often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. rdd.edu.iq A notable method is the Fukuyama alkylation protocol, which has been successfully applied to a scalable synthesis of (S)-Pramipexole. acs.orgresearchgate.net This process involves the conversion of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to a sulfonamide, followed by monoalkylation and deprotection. acs.orgresearchgate.net
The general synthetic pathway often starts from 4-aminocyclohexanol, which undergoes a series of reactions including protection, oxidation, bromination, and cyclization with thiourea (B124793) to form the key tetrahydrobenzothiazole ring system. google.comacs.org Subsequent functional group manipulations and resolution lead to the final (S)-Pramipexole product. google.comacs.org
Table 1: Key Intermediates in (S)-Pramipexole Synthesis
| Intermediate | Chemical Name | Role in Synthesis |
|---|---|---|
| (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine | Crucial chiral intermediate for subsequent alkylation. acs.org |
| (S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide | (6S)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)-2-nitrobenzenesulfonamide | Intermediate in the Fukuyama alkylation route. acs.orgresearchgate.net |
| rac-2,6-diamino-4,5,6,7-tetrahydro-l,3-benzothiazole | (±)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine | Racemic precursor resolved to obtain the (S)-enantiomer. google.com |
Deuterium (B1214612) Labeling Approaches for Site-Specific Incorporation within the (S)-Pramipexole Skeleton
The introduction of deuterium atoms into the (S)-Pramipexole structure requires specific labeling strategies. Late-stage hydrogen-deuterium exchange (HDE) is a common approach, where the non-labeled parent drug is treated with a deuterium source. researchgate.net Superacidic media, such as deuterated trifluoromethanesulfonic acid (TfOD), can facilitate polydeuteration. researchgate.net
For more controlled, site-specific labeling, deuterated building blocks are often synthesized and then incorporated into the main molecular scaffold. nih.gov This approach provides greater control over the position and number of deuterium atoms. In the context of (S)-Pramipexole-d3, this would likely involve the synthesis of a deuterated propyl group which is then introduced via alkylation of the amino group at the C6 position.
Catalytic methods are also widely used for deuterium labeling. researchgate.net For instance, palladium-on-carbon (Pd/C) in the presence of deuterium gas (D2) or deuterium oxide (D2O) can be used to introduce deuterium at specific positions. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity. researchgate.net
Optimization of Deuteration Yields and Isotopic Purity
Achieving high deuteration yields and isotopic purity is essential for the utility of the labeled compound. Optimization of the reaction conditions, such as temperature, pressure, reaction time, and catalyst loading, is critical. nih.govmdpi.comresearchgate.net The choice of deuterium source (e.g., D2O, D2 gas, deuterated solvents) also plays a significant role. researchgate.netmdpi.com
Isotopic purity, which refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions, is a critical quality attribute. rsc.org Strategies to enhance isotopic purity include using highly enriched deuterium sources and purification techniques that can separate isotopologues. nih.gov Post-irradiation processing time can also be a factor in reducing unwanted isotopic impurities in certain production methods. nih.govmdpi.comresearchgate.net
Table 2: Factors Affecting Deuteration Yield and Purity
| Factor | Influence on Deuteration |
|---|---|
| Catalyst | Affects regioselectivity and efficiency of deuterium incorporation. researchgate.net |
| Deuterium Source | Choice of D2O, D2 gas, or deuterated solvents impacts reaction feasibility and isotopic enrichment. researchgate.netmdpi.com |
| Reaction Conditions | Temperature, pressure, and time influence reaction kinetics and yield. nih.govmdpi.comresearchgate.net |
| Purification Method | Chromatographic techniques are often employed to separate the desired deuterated compound from unlabeled and partially labeled species. nih.gov |
Control of Enantiomeric Purity in Deuterated (S)-Pramipexole Synthesis
Maintaining the high enantiomeric purity of the (S)-isomer throughout the deuteration process is paramount. The synthetic route must be designed to avoid racemization at the chiral center (C6). googleapis.com The application of stereoselective synthetic methods, as described in section 2.1, is crucial.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary analytical technique for determining the enantiomeric purity of the final product. researchgate.net Polysaccharide-based CSPs are often effective in separating the (S)- and (R)-enantiomers of Pramipexole (B1678040). researchgate.net The development of a validated LC method is essential for the simultaneous determination of the desired enantiomer and its impurities. researchgate.net
The synthesis process should be monitored at various stages to ensure that no loss of optical purity occurs. googleapis.com If the deuteration step is performed on the final (S)-Pramipexole molecule, the conditions must be mild enough to prevent racemization.
Identification and Synthesis of Deuterated Impurities and Related Analogs
During the synthesis of (S)-Pramipexole-d3, various impurities can be formed. These can include process-related impurities from the synthesis of the non-deuterated core, as well as impurities specific to the deuteration process. lookchem.commdpi.com For example, under- or over-deuterated species can arise, leading to a mixture of isotopologues. nih.gov
The identification of these impurities is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgmdpi.com High-resolution mass spectrometry (HR-MS) is particularly useful for determining the exact mass and elemental composition of impurities. rsc.org
The synthesis of potential deuterated impurities is often necessary to confirm their structure and to develop analytical methods for their detection and quantification. researchgate.netlookchem.com This can involve intentionally modifying the synthetic route to produce the impurity of interest. For example, using a mixture of deuterated and non-deuterated reagents could generate partially labeled analogs. Some known impurities of Pramipexole include its (R)-enantiomer, ketone derivatives, and dimer impurities. rdd.edu.iqlookchem.compharmaffiliates.com It is conceivable that deuterated versions of these could also be formed.
Advanced Analytical Research Methodologies for S Pramipexole D3, Dihydrochloride Quantification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of drugs and their metabolites due to its high sensitivity and specificity. nih.govnih.gov The development and validation of robust LC-MS/MS methods are critical for accurately determining the concentration of (S)-Pramipexole-d3, Dihydrochloride (B599025) in complex biological matrices.
Optimization of Chromatographic Parameters for Deuterated Pramipexole (B1678040) and Endogenous Pramipexole Separation
Effective chromatographic separation of (S)-Pramipexole-d3 from its unlabeled counterpart, pramipexole, is a fundamental requirement for accurate quantification. This is typically achieved by optimizing various high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) parameters.
Key parameters that are meticulously adjusted include:
Column Chemistry: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of pramipexole and its deuterated analog. nih.govicdst.orgnih.gov For instance, a Discovery CN column has been successfully used to achieve resolution. nih.gov
Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an organic solvent, is critical for achieving optimal separation. A common mobile phase consists of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. nih.govscielo.br The pH of the buffer is also a crucial factor, with a pH of 4.4 being utilized in some methods. nih.govscielo.br
Flow Rate: The speed at which the mobile phase passes through the column affects resolution and analysis time. Flow rates are carefully optimized to ensure good separation within a reasonable timeframe.
Gradient Elution: In some cases, a gradient elution program, where the mobile phase composition is changed over time, may be employed to improve the separation of the compounds of interest from endogenous interferences. icdst.org
A well-optimized method can achieve baseline separation of (S)-Pramipexole-d3 and endogenous pramipexole, which is essential for preventing isotopic cross-talk and ensuring accurate quantification. The retention times for pramipexole and its internal standard are key indicators of successful separation. For example, one method reported elution times of approximately 2.32 minutes for pramipexole and 2.52 minutes for the internal standard, with a total chromatographic run time of 3.0 minutes. nih.gov Another rapid UPLC-MS/MS method achieved a total run time of just 1.5 minutes. nih.gov
Tandem Mass Spectrometry (MS/MS) Transitions for Selective Detection of (S)-Pramipexole-d3
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity, allowing for the specific detection of (S)-Pramipexole-d3 even in the presence of co-eluting compounds. This is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored.
For pramipexole, the precursor ion is its molecular ion [M+H]⁺. This ion is selected in the first quadrupole of the mass spectrometer, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. A commonly used MS/MS ion transition for pramipexole is m/z 212.10 → 153.10. nih.govnih.gov
For (S)-Pramipexole-d3, the precursor ion will have a mass-to-charge ratio that is 3 units higher than that of unlabeled pramipexole due to the three deuterium (B1214612) atoms. The fragmentation pattern will be similar, but the resulting product ions may also show a mass shift. The selection of a unique and intense MRM transition for (S)-Pramipexole-d3 is crucial for its selective and sensitive detection.
Table 1: Example MS/MS Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pramipexole | 212.10 | 153.10 |
| Ranitidine (Internal Standard) | 315.0 | 176.1 |
Note: The specific transition for (S)-Pramipexole-d3 would be determined during method development.
Role of (S)-Pramipexole-d3 as a Stable Isotope Internal Standard in Bioanalytical Assays
(S)-Pramipexole-d3, Dihydrochloride serves as an ideal stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays for the quantification of pramipexole. lgcstandards.com The use of a SIL-IS is considered the gold standard in quantitative LC-MS/MS analysis for several reasons:
Similar Physicochemical Properties: (S)-Pramipexole-d3 has nearly identical chemical and physical properties to the unlabeled analyte, pramipexole. This means it behaves similarly during sample preparation, chromatography, and ionization.
Correction for Variability: Any variations in sample extraction, matrix effects, or instrument response that affect the analyte will similarly affect the SIL-IS. By calculating the ratio of the analyte response to the IS response, these variations can be effectively normalized, leading to more accurate and precise results.
Co-elution: Ideally, the SIL-IS co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same point in time.
The use of a non-isotopically labeled internal standard, such as memantine (B1676192) or ranitidine, is also a valid approach, but a SIL-IS is generally preferred for its ability to provide the most accurate correction for potential analytical variabilities. nih.govnih.gov
Strategies for Matrix Effect Elimination and Sensitivity Enhancement in Complex Biological Matrices
Biological matrices such as plasma and urine are complex mixtures containing numerous endogenous components that can interfere with the analysis of the target analyte. nih.gov These interferences can lead to a phenomenon known as the "matrix effect," which can either suppress or enhance the ionization of the analyte, leading to inaccurate results. Several strategies are employed to mitigate matrix effects and enhance the sensitivity of the assay:
Efficient Sample Preparation: The primary goal of sample preparation is to remove as many interfering components as possible while efficiently extracting the analyte and internal standard. Common techniques include:
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. nih.gov
Liquid-Liquid Extraction (LLE): This method is also widely used for sample preparation in pramipexole assays. nih.gov
Protein Precipitation (PPT): While simpler, this method may be less effective at removing all interfering components.
Chromatographic Separation: As discussed previously, good chromatographic separation is crucial for moving the analyte peak away from regions of significant matrix effects.
Use of a Stable Isotope-Labeled Internal Standard: As highlighted above, a SIL-IS is the most effective way to compensate for unpredictable matrix effects.
Post-Column Infusion Experiments: This technique can be used to assess the presence and extent of matrix effects during method development. nih.govresearchgate.net
By implementing these strategies, highly sensitive and reliable LC-MS/MS methods can be developed for the quantification of this compound, with linearity ranges demonstrated from 20 to 4020 pg/mL. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications in Deuterated Compound Analysis
While LC-MS/MS is the preferred method for bioanalysis due to its superior sensitivity and selectivity, high-performance liquid chromatography (HPLC) with ultraviolet (UV) or other detectors still plays a significant role in the analysis of deuterated compounds, particularly in the analysis of bulk drug substances and pharmaceutical formulations. icdst.orgscielo.brijpsonline.comdergipark.org.tr
Several validated RP-HPLC methods have been developed for the determination of pramipexole dihydrochloride in tablet dosage forms. icdst.orgijpsonline.com These methods are often valued for their simplicity, cost-effectiveness, and rapid analysis times. ijpsonline.com
Table 2: Example HPLC Method Parameters for Pramipexole Analysis
| Parameter | Method 1 ijpsonline.com | Method 2 dergipark.org.tr | Method 3 scielo.br |
| Column | C18 | Eclipse XDB-12 C18 | LiChrospher 60 RP |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) (70:30 v/v) | Distilled water:Acetonitrile (10:90 v/v) | 0.01 mol/L Ammonium Acetate (pH 4.4):Acetonitrile (35:65 v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 264 nm | UV at 263 nm | UV at 263 nm |
| Retention Time | 2.28 min | 5.2 minutes | Not Specified |
These methods demonstrate the utility of HPLC for routine quality control analysis of pramipexole. The principles of these methods are directly applicable to the analysis of this compound, where the primary goal might be to assess its purity and confirm its identity. The greater choice of stationary phases and the ability to modify the mobile phase provide significant flexibility in developing separation methods. nih.gov
Advanced Spectroscopic Techniques for Deuterated Chemical Compound Analysis
In addition to chromatographic techniques, advanced spectroscopic methods are indispensable for the structural characterization of deuterated compounds like this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound and to verify the incorporation of the deuterium atoms. The isotopic pattern in the mass spectrum will clearly show the presence of the heavier isotope.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful techniques for elucidating the precise location of the deuterium atoms within the molecule. In ¹H NMR, the absence of signals at specific chemical shifts where protons would normally appear indicates their replacement by deuterium.
Derivative Spectrophotometry: This technique has also been applied to the quantification of pramipexole dihydrochloride monohydrate. scielo.br The first derivative spectra can be used to enhance the resolution of overlapping bands and can provide a sensitive method for quantification. scielo.br
The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, confirming its identity, purity, and the specific sites of deuteration. The development of hyphenated techniques such as HPLC-MS and HPLC-NMR further enhances the analytical capabilities for such compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and is crucial for confirming the site of isotopic labeling in deuterated compounds. rsc.orgnih.gov In the case of this compound, NMR is used to verify that the three deuterium atoms have been incorporated into the intended position, typically the N-propyl group, without altering the rest of the molecular structure.
The verification process relies on comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated analog, pramipexole. mdpi.comlookchem.com In the ¹H NMR spectrum of unlabeled pramipexole, the protons of the propyl group would produce characteristic signals at specific chemical shifts. For (S)-Pramipexole-d3, the signals corresponding to the deuterated positions would be absent or significantly diminished in the ¹H NMR spectrum. This absence provides direct evidence of successful deuteration at the desired location.
Conversely, ²H (deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei. nih.gov A signal at the expected chemical shift in the ²H NMR spectrum confirms the presence and chemical environment of the deuterium atoms. The combination of ¹H and ²H NMR provides a comprehensive and definitive confirmation of the isotopic labeling position. nih.gov While specific spectral data for (S)-Pramipexole-d3 is not widely published, the table below illustrates a hypothetical comparison based on known spectral characteristics of pramipexole.
Table 1: Hypothetical ¹H NMR Spectral Data Comparison for Deuterium Position Verification
| Proton Group (Hypothetical) | Pramipexole Expected Chemical Shift (δ, ppm) | (S)-Pramipexole-d3 Expected Observation in ¹H NMR | Rationale |
| Aromatic Protons | 7.0 - 7.5 | Unchanged signals | These protons are not targeted for deuteration. |
| Tetrahydrobenzothiazole Ring Protons | 2.5 - 3.5 | Unchanged signals | These protons are part of the core structure and not deuterated. |
| N-propyl (CH₂) | ~2.9 | Signal absent or significantly reduced | Site of deuterium labeling. |
| N-propyl (CH₂) | ~1.6 | Signal absent or significantly reduced | Site of deuterium labeling. |
| N-propyl (CH₃) | ~0.9 | Signal absent or significantly reduced | Site of deuterium labeling. |
This table is for illustrative purposes. Actual chemical shifts may vary based on solvent and experimental conditions.
Method Validation Parameters and Scientific Rigor in Analytical Research
To ensure that the data generated from the analysis of (S)-Pramipexole-d3 and its unlabeled counterpart is reliable, reproducible, and fit for its intended purpose, the analytical method must undergo rigorous validation. wjarr.comamericanpharmaceuticalreview.com Method validation is a mandatory requirement by regulatory bodies and is guided by international standards, such as the ICH (International Council for Harmonisation) guidelines. europa.eueuropa.euich.org The validation process assesses several key performance characteristics of the method. ajrconline.orgyoutube.com
The fundamental parameters for bioanalytical method validation using LC-MS/MS include: jchps.com
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. ich.orgamsbiopharma.com
Accuracy: The closeness of the measured value to the true value, often expressed as a percentage of recovery of a known amount of analyte spiked into the matrix. amsbiopharma.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. americanpharmaceuticalreview.comamsbiopharma.com
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five to six concentration levels is typically recommended to establish linearity. ich.orgnyc.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition), providing an indication of its reliability during normal usage. youtube.com
Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability). jchps.com
Adherence to these validation parameters ensures that the analytical method provides scientifically sound and trustworthy data for research and regulatory submissions.
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1) / Bioanalytical Guidance)
| Parameter | Description | Common Acceptance Criteria for Bioanalytical Methods |
| Accuracy | Closeness of test results to the true value. | Within ±15% of the nominal value (±20% at the LOQ). nih.gov |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤15% (≤20% at the LOQ). nih.gov |
| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) ≥ 0.99. nyc.gov |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response of interfering peaks should be <20% of the LOQ for the analyte and <5% for the internal standard. |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | Analyte response should be at least 5-10 times the response of the blank. Accuracy and precision must meet acceptance criteria. americanpharmaceuticalreview.com |
| Stability | Analyte stability under various storage and handling conditions. | Mean concentration should be within ±15% of the nominal concentration. |
Preclinical Pharmacokinetic Research and Disposition Studies Utilizing S Pramipexole D3, Dihydrochloride
Methodologies for Absolute Bioavailability Determination Using Stable Isotope Tracers in Animal Models
The determination of absolute bioavailability is a cornerstone of preclinical drug development, providing a measure of the fraction of an administered dose that reaches systemic circulation unchanged. The "gold standard" for this assessment is the stable isotope tracer method, which offers significant advantages over traditional crossover study designs by eliminating intra-subject variability and the need for a washout period. nih.govnih.govnih.gov
This methodology involves the simultaneous or near-simultaneous administration of a non-labeled intravenous (IV) dose and a stable isotope-labeled oral dose of the drug. In the context of pramipexole (B1678040), a microdose of the non-deuterated compound would be administered intravenously, while (S)-Pramipexole-d3, Dihydrochloride (B599025) is given orally to an animal model. Blood samples are then collected over time and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This advanced analytical technique can differentiate between the deuterated and non-deuterated forms of the molecule based on their distinct mass-to-charge ratios (m/z). nih.gov For instance, in bioanalytical assays, the transition for pramipexole is monitored at m/z 212.1/153.2, while its deuterated internal standard, pramipexole-d3, is monitored at m/z 215.2/153.2. nih.gov
By comparing the area under the curve (AUC) of the plasma concentration-time profile for both the IV (non-labeled) and oral (labeled) forms, researchers can calculate the absolute bioavailability (F) with high precision using the following formula:
F = (AUCoral-labeled × DoseIV-unlabeled) / (AUCIV-unlabeled × Doseoral-labeled)
The use of (S)-Pramipexole-d3, Dihydrochloride in this approach is ideal because the substitution of hydrogen with deuterium (B1214612) atoms creates a mass shift that is easily detectable by mass spectrometry without significantly altering the compound's physicochemical properties and biological behavior. Pramipexole itself has a high absolute bioavailability of over 90%, indicating excellent absorption and low first-pass metabolism. nih.govnih.gov Utilizing the stable isotope method with its d3-analog allows for definitive confirmation of this characteristic in preclinical models.
In Vivo Tissue Distribution and Organ Uptake Studies in Preclinical Models
Understanding how a drug distributes throughout the body is crucial for assessing its potential sites of action and accumulation. In vivo tissue distribution studies in preclinical models help to determine the extent to which a drug penetrates various organs and tissues. This compound is an invaluable tool for such investigations.
Following administration of the deuterated compound to animal models, tissue samples from various organs (e.g., brain, kidney, liver, lungs) are collected at different time points. The concentration of (S)-Pramipexole-d3 in these tissues is then quantified using LC-MS/MS. This allows for a detailed mapping of the drug's disposition.
For pramipexole, which has a large volume of distribution (approximately 500 L), these studies are particularly informative. nih.gov Research has shown that pramipexole's distribution is mediated by organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, which are expressed in various tissues, including the liver, kidney, and brain. nih.gov Studies using a labeled compound like (S)-Pramipexole-d3 can precisely track this transporter-mediated uptake into different organs. For example, pramipexole is known to be a substrate for hOCT2 and hOCT3, and its uptake into cells expressing these transporters can be measured. nih.gov The ability to trace the deuterated molecule allows for clear differentiation between the administered drug and any endogenous compounds, providing unambiguous data on organ penetration and accumulation. This is particularly relevant for a neuroactive drug like pramipexole, where quantifying its concentration in brain tissue is key to understanding its therapeutic action. plos.orgnih.gov
Pharmacokinetic Modeling Approaches in Deuterated Compound Studies (e.g., Compartmental and Non-Compartmental Analysis)
Pharmacokinetic (PK) modeling is essential for quantitatively describing a drug's absorption, distribution, metabolism, and excretion (ADME). The data obtained from studies utilizing this compound can be analyzed using two primary modeling approaches: non-compartmental analysis (NCA) and compartmental analysis. allucent.com
Non-Compartmental Analysis (NCA) , often referred to as a model-independent approach, relies on algebraic equations to estimate key PK parameters directly from the plasma concentration-time data. allucent.comyoutube.com It does not assume a specific compartmental model for the body. drugbank.com Key parameters calculated via NCA include:
Cmax : Maximum plasma concentration.
Tmax : Time to reach maximum plasma concentration.
AUC : Area under the plasma concentration-time curve, reflecting total drug exposure.
t1/2 : Elimination half-life.
CL/F : Apparent total clearance of the drug from plasma after oral administration.
Vd/F : Apparent volume of distribution.
NCA is widely used for its simplicity and is the standard method for bioequivalence studies. allucent.comyoutube.com
Compartmental Analysis uses mathematical models to describe the body as a series of one or more interconnected compartments. drugbank.comyoutube.com For pramipexole, which exhibits a multiphasic decline in plasma concentration, a two or three-compartment model is often appropriate. This approach provides a more detailed description of the drug's disposition and can be used to simulate drug concentrations over time under different conditions. allucent.comyoutube.com Physiologically based pharmacokinetic (PBPK) models represent a more sophisticated type of compartmental analysis, incorporating physiological data (e.g., organ blood flow, tissue volumes) and in vitro data to predict drug behavior. nih.govnih.gov
In studies involving deuterated compounds, these models are used to compare the PK profiles of the labeled and unlabeled drugs. The use of this compound as an internal standard ensures the accuracy of the concentration data that forms the basis of these models. nih.gov
| Parameter | Value (Mean ± SD or Range) | Reference |
|---|---|---|
| Cmax (pg/mL) | 409.33 ± 95.93 | nih.govdovepress.com |
| AUC0-t (h*pg/mL) | 8801.95 ± 1966.83 | nih.govdovepress.com |
| t1/2 (h) | 8.8 - 12 | nih.govmdpi.com |
| Tmax (h) | ~2 - 4.5 | nih.govnih.govdovepress.com |
| Absolute Bioavailability (%) | >90 | nih.govnih.gov |
| Volume of Distribution (L) | ~500 | nih.gov |
Investigation of Drug-Drug Interactions (DDIs) through Mechanistic Pharmacokinetic Studies
Investigating the potential for drug-drug interactions (DDIs) is a critical safety assessment in drug development. Mechanistic DDI studies aim to understand how a new drug might affect the pharmacokinetics of co-administered drugs, or vice versa. These interactions often occur at the level of drug-metabolizing enzymes or transporters. nih.gov
Stable isotope-labeled compounds like this compound are powerful tools in mechanistic DDI studies. A common approach is the "cocktail" method, where a mixture of probe substrates for various enzymes and transporters is administered. By using a stable isotope-labeled version of the investigational drug, its pharmacokinetic profile can be distinguished from that of the other substrates.
Pramipexole is primarily eliminated unchanged via renal excretion, involving active tubular secretion by organic cation transporters (OCTs). nih.govnih.gov Therefore, DDI studies for pramipexole focus on inhibitors or inducers of these transporters. For example, a study could investigate the effect of a known OCT inhibitor on the pharmacokinetics of pramipexole. In such a study, animal models could be administered this compound with and without the potential inhibitor. Changes in the pharmacokinetic parameters of the deuterated pramipexole would indicate an interaction at the transporter level. The use of the labeled compound ensures that the measurements are specific and not confounded by other substances.
Comparative Pharmacokinetics of Deuterated and Non-Deuterated Analogs in Research Models
A key application of deuterated compounds in pharmacology is to study the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing hydrogen with deuterium at that specific position can slow down the metabolic rate. nih.govsemanticscholar.org This can lead to a modified pharmacokinetic profile, potentially including a longer half-life, increased exposure (AUC), and reduced clearance. researchgate.net
Pramipexole undergoes minimal metabolism (less than 10%). nih.gov It is primarily cleared from the body by the kidneys as an unchanged drug. nih.gov Because its clearance is not dependent on metabolic breakdown, significant differences in the primary pharmacokinetic parameters between pramipexole and (S)-Pramipexole-d3 are not expected. The deuteration in (S)-Pramipexole-d3 serves to provide a mass shift for analytical detection rather than to intentionally alter its metabolic fate.
Therefore, in comparative pharmacokinetic studies, (S)-Pramipexole-d3 would be expected to exhibit a very similar profile to its non-deuterated counterpart in research models. The primary value of the comparison is to validate (S)-Pramipexole-d3 as a suitable tracer and internal standard, confirming that the deuterium substitution does not independently alter the drug's disposition.
| Parameter | Pramipexole (Non-Deuterated) | (S)-Pramipexole-d3 (Expected) | Rationale for Comparison |
|---|---|---|---|
| Absorption (Bioavailability) | High (>90%) | High (>90%) | Deuteration is unlikely to affect absorption mechanisms. |
| Distribution (Vd) | Extensive (~500 L) | Extensive (~500 L) | Physicochemical properties governing distribution are largely unchanged. |
| Metabolism | Minimal (<10%) | Minimal (<10%) | Metabolism is not a major clearance pathway; thus, the kinetic isotope effect is negligible for overall PK. |
| Elimination (t1/2) | ~8-12 hours | ~8-12 hours | Elimination is dominated by renal excretion of the unchanged drug, which is not affected by deuteration. |
Elucidation of Metabolic Pathways and Mechanistic Transformations of Pramipexole Using Deuterated Analogs
Identification of Pramipexole (B1678040) Metabolites via Deuterium (B1214612) Tracing Techniques
(S)-Pramipexole-d3, Dihydrochloride (B599025) is instrumental in metabolite identification studies. The presence of the deuterium atoms provides a unique mass signature that allows for the differentiation of the drug and its metabolites from endogenous compounds in complex biological matrices. While pramipexole is known to undergo minimal metabolism, with over 90% of the drug excreted unchanged in the urine, deuterated analogs are crucial for definitively identifying any minor metabolites. ebmconsult.comnih.govdrugbank.com
Forced degradation studies under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions have been performed to characterize potential degradation products. nih.gov One identified degradation impurity is (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.com The use of techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the sensitive detection and structural elucidation of these low-level metabolites, with the deuterium label in (S)-Pramipexole-d3, Dihydrochloride confirming their origin. nih.govmdpi.com
In Vitro Metabolic Stability and Enzyme Reaction Kinetics in Subcellular Fractions
The metabolic stability of a drug candidate is a critical parameter evaluated during drug discovery and development. In vitro systems, such as liver microsomes and hepatocytes, are routinely used to assess the rate and extent of metabolism. researchgate.netspringernature.com These assays typically involve incubating the test compound with the subcellular fractions and monitoring its disappearance over time. mercell.com
Pramipexole exhibits high metabolic stability, which is consistent with its low level of metabolism in vivo. nih.govnih.gov Studies using liver microsomes, which contain a high concentration of phase I enzymes like cytochrome P450s, have shown that pramipexole is not significantly metabolized. ebmconsult.comnih.gov Similarly, experiments with hepatocytes, which provide a more complete metabolic system including both phase I and phase II enzymes, also demonstrate the limited biotransformation of pramipexole. nih.govnih.gov The use of this compound in these assays allows for precise quantification of the parent compound and any potential metabolites, aiding in the determination of kinetic parameters such as half-life and intrinsic clearance.
Table 1: In Vitro Metabolic Systems for Pramipexole Stability
| Test System | Description | Key Enzymes | Relevance for Pramipexole |
| Liver Microsomes | Vesicles of endoplasmic reticulum | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) | Assess phase I metabolic stability. Pramipexole shows high stability. ebmconsult.comnih.gov |
| Hepatocytes | Intact liver cells | Comprehensive suite of phase I and phase II enzymes | Provides a more complete picture of hepatic metabolism. Confirms low metabolic clearance of pramipexole. nih.govnih.gov |
| S9 Fraction | Supernatant from centrifuged liver homogenate | CYPs, FMOs, and some cytosolic enzymes | Broader range of enzymes than microsomes. springernature.com |
Investigation of Kinetic Isotope Effects (KIEs) on Metabolic Rates
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of drug metabolism, substituting a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of metabolism. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.
For a drug like pramipexole that undergoes very little metabolism, the investigation of KIEs using this compound can provide valuable mechanistic information. If a metabolic pathway, however minor, exists, a significant KIE would be observed when comparing the metabolic rate of the deuterated and non-deuterated forms. This would confirm the site of metabolism and provide insights into the rate-limiting step of the biotransformation. While extensive data on the KIE of pramipexole is not widely published, the principles of this technique are fundamental to understanding metabolic mechanisms.
Receptor Binding and Preclinical Pharmacodynamic Investigations of Pramipexole with Implications for Deuterated Analogs
Dopamine (B1211576) Receptor Subtype Binding Affinity and Selectivity Profile (D3, D2, D4)
Pramipexole (B1678040) exhibits a high affinity and selectivity for the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes. mayoclinic.orgnih.gov It has negligible affinity for D1 and D5 receptors. nih.gov Within the D2-like family, pramipexole demonstrates a notable preference for the D3 receptor subtype. nih.govnih.gov This high affinity for the D3 receptor is a distinguishing feature compared to other dopamine agonists. nih.gov
Studies using cloned human dopamine receptors have quantified the binding affinities (Ki) of pramipexole. These in vitro binding assays reveal that pramipexole binds with the highest affinity to D3 receptors, followed by D2 and D4 receptors. nih.govnih.gov For instance, one report cited Ki values of 0.5 nM for D3, 3.3 nM for D2S, 3.9 nM for D2L, and 3.9 nM for D4 receptors. youtube.com Another study reported Ki values of 12.59 nM for D3, 954.99 nM for D2S, 1,698.24 nM for D2L, and 128.82 nM for D4 receptors. wikipedia.org While the absolute values can vary between studies, the consistent finding is the preferential binding to the D3 receptor. nih.govnih.gov This D3-preferring profile is thought to be significant for its therapeutic effects. nih.gov
The deuterated form, (S)-Pramipexole-d3, Dihydrochloride (B599025), is described as a labeled dopamine D2 receptor (D2DR) agonist, underscoring its utility in research focused on these receptor interactions. drugs.com
Interactive Table 1: Binding Affinity (Ki, nM) of Pramipexole for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) - Source 1 youtube.com | Ki (nM) - Source 2 wikipedia.org | Ki (nM) - Source 3 nih.gov |
| D2L | 3.9 | 1,698.24 | 3.9 |
| D2S | 3.3 | 954.99 | - |
| D3 | 0.5 | 12.59 | 0.5 |
| D4 | 3.9 | 128.82 | - |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher binding affinity. Variations in values across studies can be attributed to different experimental conditions and cell systems used.
In Vitro Functional Assays in Cell Lines and Tissue Homogenates to Assess Receptor Activation
Functional assays confirm that pramipexole acts as a full agonist at the D2, D3, and D4 dopamine receptors. nih.gov These assays, often conducted in cell lines genetically engineered to express specific receptor subtypes, measure the ability of the compound to activate the receptor and trigger a downstream cellular response. A common method is the [35S]GTPγS binding assay, which measures G-protein activation following receptor stimulation.
Results from such assays demonstrate that pramipexole is most potent in activating D3 receptors, which aligns with its binding affinity profile. nih.gov One study reported EC50 values—the concentration required to elicit 50% of the maximal response—of 2.24 nM for the D3 receptor, compared to 426.58 nM for D2S, 338.84 nM for D2L, and 128.82 nM for D4 receptors. wikipedia.org These findings confirm that pramipexole not only binds to these receptors but effectively stimulates them, with the strongest effect observed at the D3 subtype. nih.gov
Interactive Table 2: Functional Agonist Potency (EC50, nM) of Pramipexole at Dopamine Receptor Subtypes
| Receptor Subtype | EC50 (nM) wikipedia.org |
| D2S | 426.58 |
| D2L | 338.84 |
| D3 | 2.24 |
| D4 | 128.82 |
Note: EC50 values represent the concentration of the agonist that provokes a response halfway between the baseline and maximum response. Lower values indicate greater potency.
Animal Model Studies Investigating Neurobiological Mechanisms
Evaluation of Dopaminergic System Modulation in Preclinical Models
Animal studies have been crucial in elucidating how pramipexole's receptor activity translates into neurobiological effects. In animal models of Parkinson's disease, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), pramipexole has been shown to ameliorate motor deficits. mayoclinic.orgresearchgate.net Its mechanism involves direct stimulation of postsynaptic dopamine receptors in the striatum, compensating for the reduced endogenous dopamine levels. drugs.com
Investigation of Receptor-Independent Mechanisms in Animal Models
Emerging evidence suggests that pramipexole possesses neuroprotective properties that may be, at least in part, independent of its direct action on dopamine receptors. nih.gov Studies have indicated that pramipexole can protect neurons through mechanisms such as reducing mitochondrial reactive oxygen species (ROS) and inhibiting apoptotic pathways. nih.gov
One study investigating the effects of pramipexole on cell death induced by the proteasome inhibitor lactacystin (B1674225) found that the neuroprotective effect was not direct but was mediated by astrocytes. The conditioned medium from astrocytes treated with pramipexole was sufficient to protect neurons, an effect that was not significantly blocked by dopamine D2 or D3 receptor antagonists. This suggests that pramipexole can stimulate astrocytes to release protective factors. Another study showed that pramipexole inhibited NLRP3 inflammasome activation in astrocytes through a D3 receptor-dependent stimulation of autophagy, providing another pathway for its protective effects.
Impact on Neuronal Plasticity and Cytoprotective Effects in Research Systems
Pramipexole has demonstrated cytoprotective effects in various research models. It has been shown to prevent the loss of dopaminergic neurons in the substantia nigra of common marmosets treated with MPTP. wikipedia.org Research also indicates that pramipexole can promote neuronal survival and functional recovery in models of spinal cord injury by downregulating apoptotic markers like caspase-3 and the Bax/Bcl-2 ratio.
The compound's influence on neuronal plasticity is an active area of investigation. Pramipexole was found to increase levels of brain-derived neurotrophic factor (BDNF) in astrocyte cultures, a key molecule involved in neuronal survival and growth. In another study using human iPSC-derived dopaminergic neurons, pramipexole promoted dendritic arborization, an effect that was mediated by mTOR signaling and could be blocked by a D3 receptor antagonist. youtube.com Furthermore, pramipexole-treated regulatory T cells (Tregs) showed a capacity to protect dopaminergic neurons from 6-OHDA-induced damage, partly through the release of the anti-inflammatory cytokine IL-10.
Comparative Pharmacodynamics and Receptor Occupancy of (S)- and (R)-Stereoisomers in Research Settings
Pramipexole is a chiral molecule and exists as two stereoisomers, (S)-pramipexole and (R)-pramipexole. The pharmacological activity relevant to its clinical use is almost exclusively attributed to the (S)-enantiomer. researchgate.net The (S)-isomer possesses the high affinity for the D2 receptor subfamily as detailed in the sections above. nih.govnih.gov
In contrast, the (R)-stereoisomer has a much lower affinity for dopamine receptors. nih.gov This significant difference in receptor binding makes the (R)-isomer a useful research tool. In preclinical studies, it is often used as a control alongside the (S)-isomer to differentiate the effects stemming from dopamine receptor agonism from those that are receptor-independent (e.g., effects on mitochondria or oxidative stress). nih.gov Therefore, the dopaminergic modulation, neuroprotection linked to D3 receptor activation, and effects on neuronal plasticity discussed are characteristics of (S)-Pramipexole.
Positron Emission Tomography (PET) studies in humans have been used to investigate the receptor occupancy of pramipexole in the brain. One study using the radioligand [11C]-FLB 457 demonstrated that pramipexole binds to D2/D3 receptors in extrastriatal regions like the prefrontal cortex and amygdala. nih.gov Another PET study in Parkinson's disease patients found significant occupancy of D2/3 receptors in the globus pallidus, thalamus, and substantia nigra. These studies confirm that (S)-pramipexole engages its target receptors in the living human brain.
Future Directions and Emerging Research Applications of Stable Isotope Labeled Pramipexole Analogs
Advancements in Microdosing and Accelerated Mass Spectrometry (AMS) for Preclinical Research
Microdosing, the administration of sub-pharmacological doses of a drug candidate, has emerged as a powerful strategy to gain early insights into the pharmacokinetic profile of a compound in humans. nih.gov This approach, often conducted before traditional Phase 1 studies, aims to select the most promising drug candidates for further development, thereby reducing late-stage attrition. nih.govresearchgate.net The success of microdosing studies is intrinsically linked to the availability of ultra-sensitive bioanalytical techniques capable of quantifying the exceptionally low concentrations of the drug and its metabolites. nih.gov
Accelerated Mass Spectrometry (AMS) is an ideal technology for this purpose, offering unparalleled sensitivity and selectivity for quantifying rare isotopes, most commonly carbon-14 (B1195169) (¹⁴C). nih.govpharmaron.com By using a ¹⁴C-labeled version of a drug candidate, AMS can detect and quantify the compound in biological matrices at levels as low as the femtogram range. nih.gov This enables the detailed characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile from a single microdose. nih.govpharmaron.compharmaron.com
The use of (S)-Pramipexole-d3, Dihydrochloride (B599025) in conjunction with a ¹⁴C-label would represent a significant advancement in preclinical research on this dopamine (B1211576) agonist. While AMS is primarily used for ¹⁴C detection, the presence of the stable deuterium (B1214612) isotopes in (S)-Pramipexole-d3, Dihydrochloride provides an additional layer of analytical specificity. This dual-labeling approach can be leveraged in sophisticated preclinical studies. For instance, in animal models, co-administration of the deuterated and non-deuterated (¹⁴C-labeled) forms of pramipexole (B1678040) could be used to investigate potential metabolic switching or kinetic isotope effects in a highly sensitive and quantitative manner.
The data below illustrates the typical applications of AMS in microdosing studies, which can be readily adapted for research involving deuterated pramipexole analogs.
| AMS Application in Microdosing | Description | Relevance for this compound |
| Pharmacokinetic Profiling | Determination of key PK parameters such as clearance, volume of distribution, and half-life from a single sub-therapeutic dose. nih.gov | Provides early human or animal PK data for deuterated pramipexole, guiding dose selection for later studies. |
| Metabolite Profiling | Identification and quantification of metabolites at very low concentrations in plasma, urine, and feces. pharmaron.compharmaron.com | Elucidates the metabolic fate of the deuterated analog, identifying any unique metabolic pathways. |
| Absolute Bioavailability | Co-administration of an intravenous ¹⁴C-microtracer with an oral therapeutic dose of the non-labeled drug. nih.govpharmaron.com | A deuterated oral dose could be used alongside an intravenous ¹⁴C-pramipexole microdose to assess absolute bioavailability. |
| Mass Balance Studies | Quantifying the excretion of the drug and its metabolites to ensure full recovery of the administered dose. pharmaron.compharmaron.com | Essential for understanding the complete disposition of the deuterated pramipexole analog. |
Integration of Deuterated Analogs in Quantitative Systems Pharmacology (QSP) Models for Preclinical Prediction
Quantitative Systems Pharmacology (QSP) is a modeling and simulation discipline that integrates mechanistic biological knowledge with drug-specific data to predict the therapeutic effects and safety of drugs in different patient populations. nih.govfrontiersin.org QSP models are multi-scale, spanning from the molecular and cellular levels to the whole-body physiological level. frontiersin.orgnih.gov This approach allows for the exploration of complex interactions between a drug, its target, and the underlying disease pathophysiology. nih.govpfizer.com
The incorporation of data from studies using this compound can significantly enhance the predictive power of QSP models for dopaminergic therapies. The deuterium labeling provides a stable, intrinsic tracer that can be used to generate precise pharmacokinetic and pharmacodynamic (PK/PD) data. This is particularly valuable for refining the drug-specific components of a QSP model, such as target engagement and receptor occupancy.
For example, preclinical studies using the deuterated analog can provide accurate measurements of its concentration at the site of action in the brain. This information, when integrated into a QSP model of Parkinson's disease or other neurological disorders, can help to:
Predict the impact of altered metabolism: The deuterium substitution can alter the metabolic rate of pramipexole. QSP models can simulate how these changes might affect drug exposure and, consequently, the therapeutic response and potential for adverse effects.
Optimize dosing regimens: By accurately modeling the PK/PD relationship of the deuterated analog, QSP can be used to explore and predict optimal dosing strategies for specific patient subpopulations. nih.gov
Investigate drug-drug interactions: QSP models can simulate the co-administration of deuterated pramipexole with other medications to predict potential interactions at the metabolic or target level.
The workflow for developing and applying a QSP model that could incorporate data from this compound is outlined below.
| QSP Modeling Stage | Description | Role of this compound Data |
| Model Development | Construction of a mathematical model representing the underlying biology of the disease and the mechanism of action of the drug. nih.govresearchgate.net | Data on receptor binding affinities and cellular effects of the deuterated analog informs the model's biological pathways. |
| Model Qualification | Calibration and validation of the model using existing preclinical and clinical data. researchgate.net | Precise PK data from studies with the deuterated analog is used to calibrate the drug-specific parameters of the model. |
| Model Application | Use of the qualified model to simulate "what-if" scenarios and generate testable hypotheses. pfizer.com | The model can predict the in vivo consequences of the specific pharmacokinetic properties of the deuterated analog. |
Exploration in Proteomics and Metabolomics Research for Biomarker Discovery
Proteomics and metabolomics, the large-scale study of proteins and small-molecule metabolites, respectively, are powerful tools for biomarker discovery and for elucidating the molecular mechanisms of drug action. nih.govresearchgate.net Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics. The use of this compound can facilitate several advanced applications in these fields.
One key technique is hydrogen-deuterium exchange mass spectrometry (HDX-MS). HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent. nih.gov This provides information about protein conformation, dynamics, and interactions. nih.gov By treating a protein or a complex with this compound, researchers can identify the specific binding sites and allosteric changes induced by the drug. This would be particularly insightful for understanding the interaction of pramipexole with its primary target, the dopamine D3 receptor. tocris.comrndsystems.com
In metabolomics, the deuterated analog can serve as an ideal internal standard for quantifying the non-deuterated pramipexole and its metabolites in biological samples. The co-elution of the deuterated standard with the analyte of interest, and their distinct mass-to-charge ratios, allows for highly accurate and precise quantification by mass spectrometry.
Furthermore, stable isotope labeling in combination with mass spectrometry can be used to trace the metabolic fate of pramipexole. By administering this compound to animal models, researchers can track the incorporation of the deuterium label into downstream metabolites. This can help to identify novel metabolic pathways and to quantify the flux through different branches of metabolism, providing a more dynamic view of the drug's disposition.
| Omics Application | Technique | Utility of this compound |
| Proteomics | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Mapping the binding interface and conformational changes of the dopamine D3 receptor upon pramipexole binding. |
| Proteomics | Affinity-Purification Mass Spectrometry | Use of a derivatized deuterated analog as a "bait" to pull down interacting proteins for identification. |
| Metabolomics | Quantitative Mass Spectrometry | Serves as a superior internal standard for accurate quantification of pramipexole and its metabolites. |
| Metabolomics | Metabolic Flux Analysis | Tracing the path of the deuterium label through metabolic pathways to understand the drug's biotransformation. |
Development of Novel Deuterated Analogs for Specialized Research Applications (e.g., PET ligands)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of physiological processes. mdpi.com In neuroscience, PET imaging with specific radioligands is instrumental in studying the distribution and density of neurotransmitter receptors in the brain. mssm.edu The development of selective PET ligands for the dopamine D3 receptor is an active area of research, as this receptor is implicated in various neurological and psychiatric disorders. mdpi.comnih.gov
Pramipexole's high affinity and selectivity for the D3 receptor make it an attractive scaffold for the development of a PET ligand. tocris.comrndsystems.compatsnap.com The synthesis of a radiolabeled version of pramipexole, for example with carbon-11 (B1219553) or fluorine-18, would enable the direct visualization and quantification of D3 receptors in the living brain.
The strategic deuteration of a pramipexole-based PET ligand, creating a molecule analogous to this compound, could offer significant advantages. Deuterium substitution at a site of metabolism can block or slow down the metabolic process. This can lead to a PET ligand with improved in vivo stability, resulting in a higher signal-to-noise ratio and cleaner images. A more stable ligand is less likely to have its signal confounded by radiolabeled metabolites that can also enter the brain.
In silico docking and molecular dynamics simulations can be employed to predict how deuteration might affect the binding of a pramipexole-based ligand to the D3 receptor. mdpi.comnih.gov These computational methods can help guide the optimal placement of the deuterium atoms to enhance metabolic stability without compromising receptor affinity.
| Aspect of PET Ligand Development | Potential Contribution of Deuteration | Example Research Question |
| Metabolic Stability | Blocking or slowing metabolism can increase the concentration of the parent radioligand in the brain. | Does deuteration of a specific position on the pramipexole molecule reduce its rate of metabolism by cytochrome P450 enzymes? |
| Pharmacokinetics | A more stable ligand can have a pharmacokinetic profile that is more amenable to PET imaging protocols. | How does the brain uptake and washout of a deuterated pramipexole radioligand compare to its non-deuterated counterpart? |
| Signal-to-Noise Ratio | Reduced formation of radiolabeled metabolites can lead to a lower non-specific signal. | Does the deuterated radioligand show improved contrast between D3 receptor-rich and receptor-poor brain regions? |
| Target Selectivity | In some cases, deuteration can subtly alter the binding affinity and selectivity for different receptor subtypes. | Does the deuterated analog retain the high selectivity of pramipexole for the D3 versus the D2 dopamine receptor? |
Q & A
Q. Table 1. Pharmacopeial Impurity Limits for this compound
| Impurity | Acceptance Criteria | Analytical Method | Reference Standard |
|---|---|---|---|
| Related Compound D | ≤1.0% | HPLC (C18, 0.1% TFA) | USP Pramipexole RS |
| Total Impurities | ≤2.0% | HPLC with RRF correction | USP Monograph |
Q. Table 2. Nanopformulation Parameters for Brain Targeting
| Parameter | Optimal Value | Method/Instrument | Reference |
|---|---|---|---|
| Particle Size | 220.7 nm | Dynamic Light Scattering | |
| Zeta Potential | +32.4 mV | Electrophoretic Mobility | |
| Entrapment Efficiency | 91.2% | Ultrafiltration-HPLC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
